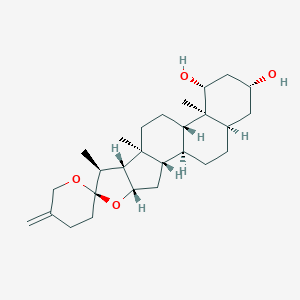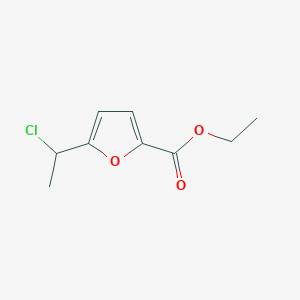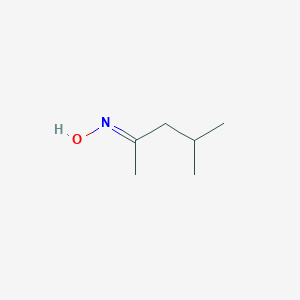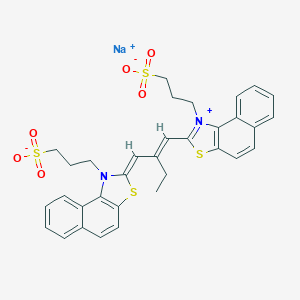
3-Phenyl-3-pyridin-2-ylpropan-1-amine
Descripción general
Descripción
3-Phenyl-3-pyridin-2-ylpropan-1-amine, also known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPAP is a member of the phenylpropylamine family and has a similar structure to amphetamines. However, unlike amphetamines, PPAP does not have any known psychoactive effects. Instead, it has been shown to have a range of potential benefits in various research fields.
Mecanismo De Acción
The exact mechanism of action of 3-Phenyl-3-pyridin-2-ylpropan-1-amine is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in various cognitive processes, including attention, motivation, and memory. By increasing their levels, 3-Phenyl-3-pyridin-2-ylpropan-1-amine may enhance these processes and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
3-Phenyl-3-pyridin-2-ylpropan-1-amine has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine levels, it has been shown to increase the release of acetylcholine, another neurotransmitter involved in cognitive function. 3-Phenyl-3-pyridin-2-ylpropan-1-amine has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Phenyl-3-pyridin-2-ylpropan-1-amine in lab experiments is its lack of psychoactive effects. This means that researchers can study its effects on cognitive function without the confounding effects of drug abuse or addiction. However, one limitation of using 3-Phenyl-3-pyridin-2-ylpropan-1-amine is its relatively low potency compared to other cognitive enhancers. This may make it more difficult to observe significant effects in some experimental paradigms.
Direcciones Futuras
There are several future directions for research on 3-Phenyl-3-pyridin-2-ylpropan-1-amine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Studies have shown that 3-Phenyl-3-pyridin-2-ylpropan-1-amine can improve cognitive function in animal models of Alzheimer's, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential as a treatment for depression and other mood disorders. 3-Phenyl-3-pyridin-2-ylpropan-1-amine has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential in humans. Finally, 3-Phenyl-3-pyridin-2-ylpropan-1-amine may have potential applications in the field of sports performance enhancement. Studies have shown that it can improve endurance and reduce fatigue in animal models, and further research is needed to determine its potential in human athletes.
In conclusion, 3-Phenyl-3-pyridin-2-ylpropan-1-amine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have a range of potential benefits in various research fields, including cognitive enhancement, treatment of cognitive disorders, and sports performance enhancement. Further research is needed to fully understand its mechanisms of action and potential applications in humans.
Métodos De Síntesis
3-Phenyl-3-pyridin-2-ylpropan-1-amine can be synthesized using a relatively straightforward method that involves the reaction of 2-pyridinecarboxaldehyde with phenylpropanolamine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3-Phenyl-3-pyridin-2-ylpropan-1-amine has been studied for its potential applications in a variety of research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary areas of interest is its potential as a cognitive enhancer. Studies have shown that 3-Phenyl-3-pyridin-2-ylpropan-1-amine can improve cognitive function and memory in animal models, and it has been suggested that it may have similar effects in humans.
Propiedades
IUPAC Name |
3-phenyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-10-9-13(12-6-2-1-3-7-12)14-8-4-5-11-16-14/h1-8,11,13H,9-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPGFEJOOCZPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941158 | |
| Record name | 3-Phenyl-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-pyridin-2-ylpropan-1-amine | |
CAS RN |
19428-45-6 | |
| Record name | N-Didesmethylpheniramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)








